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Compound of Interest

Compound Name: Diethyl fumarate

Cat. No.: B049355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
fumarate, a key chemical intermediate and active pharmaceutical ingredient. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with detailed experimental protocols for obtaining these spectra. This
document is intended to serve as a valuable resource for researchers and professionals
involved in the analysis, development, and quality control of diethyl fumarate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for diethyl fumarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Diethyl Fumarate in CDCIs

. . Coupling
Chemical Shift L. . .
Multiplicity Constant (J) Integration Assignment
() ppm
Hz

6.84 S - 2H =CH

4.26 q 7.1 4H -O-CHa2-

1.32 t 7.1 6H -CHs
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Table 2: 13C NMR Spectroscopic Data for Diethyl Fumarate in CDCIs[1][2]

Chemical Shift (8) ppm Assignment
165.2 C=0

1335 —CH

61.2 -O-CHz-

14.1 -CHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Diethyl Fumarate

Wavenumber (cm—?) Intensity Assignment

~2980 Medium C-H stretch (alkyl)

~1720 Strong C=0 stretch (ester)

~1645 Medium C=C stretch (alkene)

~1260, ~1170 Strong C-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Diethyl Fumarate (Electron lonization)[3]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b049355?utm_src=pdf-body
https://spectrabase.com/spectrum/IeXOfFtDSPo
https://spectrabase.com/spectrum/7kh213N0qMa
https://www.benchchem.com/product/b049355?utm_src=pdf-body
https://www.benchchem.com/product/b049355?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C623916&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment

172 ~20 [M]* (Molecular lon)
145 ~5 M - CaHs]*

127 100 [M - OCzHs]*

99 ~75 [M - COOC2Hs]*

71 ~15 [CaH-O]*

45 ~10 [C2Hs0]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

o Sample Preparation: Approximately 20 mg of diethyl fumarate was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

 Instrumentation: Spectra were recorded on a Bruker Avance Ill HD 400 MHz spectrometer
equipped with a 5 mm BBO probe.

e 1H NMR Acquisition Parameters:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s

o Acquisition Time: 4.09 s
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o Spectral Width: 8223.68 Hz (20.55 ppm)

o Temperature: 298 K

e 13C NMR Acquisition Parameters:
o Pulse Program: zgpg30
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Acquisition Time: 1.36 s
o Spectral Width: 24038.46 Hz (238.89 ppm)
o Temperature: 298 K

o Data Processing: The raw data was Fourier transformed, phase corrected, and baseline
corrected using TopSpin 3.6 software. Chemical shifts were referenced to the TMS signal (&
= 0.00 ppm for *H) or the CDCls solvent peak (6 = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A single drop of neat diethyl fumarate was placed directly onto the
diamond crystal of the ATR accessory.

 Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with a UATR accessory.

e Acquisition Parameters:
o Spectral Range: 4000 - 400 cm~1
o Resolution: 4 cm

o Number of Scans: 16
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o Data Format: Transmittance

o Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)

o Sample Preparation: A dilute solution of diethyl fumarate (1 mg/mL) was prepared in
dichloromethane.

e Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph
coupled to an Agilent 5977A Mass Selective Detector.

¢ GC Parameters:

[e]

Injection Volume: 1 pL

o Injector Temperature: 250 °C

o Split Ratio: 50:1

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

o Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness)

o Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped
at 10 °C/min to 250 °C and held for 5 minutes.

¢ MS Parameters:

o lonization Mode: Electron lonization (EI)[3]

[¢]

Electron Energy: 70 eV[3]

[e]

Source Temperature: 230 °C

o

Quadrupole Temperature: 150 °C
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o Mass Range: m/z 40 - 400

+ Data Processing: The acquired data was processed using Agilent MassHunter software. The
mass spectrum was obtained by averaging the scans across the chromatographic peak
corresponding to diethyl fumarate and subtracting the background spectrum from a nearby
region.

Mandatory Visualization

The following diagram illustrates the workflow for the comprehensive spectroscopic
characterization of diethyl fumarate.
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Caption: Workflow for the Spectroscopic Characterization of Diethyl Fumarate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049355#spectroscopic-data-nmr-ir-mass-spec-of-
diethyl-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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